Adagrasib

Übersicht

Beschreibung

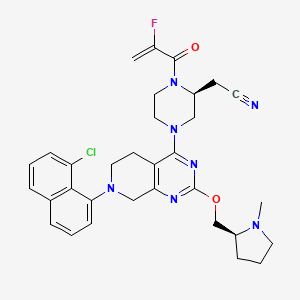

Adagrasib, also known as MRTX849, is an orally available, potent, irreversible, small molecule inhibitor of the KRAS G12C mutant isoform . It is used to treat metastatic or locally advanced non-small cell lung cancer (NSCLC) in patients who have received at least one previous treatment and whose tumors have an abnormal KRAS G12C gene .

Synthesis Analysis

Adagrasib’s synthesis involves the introduction of two chiral building blocks to the tetrahydropyridopyrimidine core via two sequential S N Ar reactions . Extensive reaction optimization led to a robust, transition-metal-free oxidation of the sulfide intermediate . A judicious choice of the leaving group with favorable steric and electronic characteristics at the 4-OH position of the tetrahydropyridopyrimidine core enabled a facile S N Ar displacement to introduce the chiral piperazine .Molecular Structure Analysis

Adagrasib has a molecular formula of C32H35ClFN7O2 and a molecular weight of 604.13 g/mol . It is highly selective as it binds directly to Cys12 of the KRAS G12C mutant protein .Chemical Reactions Analysis

Adagrasib is an irreversible inhibitor of KRAS G12C that covalently binds to the mutant cysteine in KRAS G12C and locks the mutant KRAS protein in its inactive state . This prevents downstream signaling without affecting wild-type KRAS protein .Physical And Chemical Properties Analysis

Adagrasib has a molecular formula of C32H35ClFN7O2 and a molecular weight of 604.13 g/mol .Wissenschaftliche Forschungsanwendungen

KRAS G12C Inhibition

MRTX849, a potent, selective, and covalent KRAS G12C inhibitor, was identified through structure-based drug design . It targets the GDP-bound form of KRAS G12C, locking it in the inactive state . This has shown to be effective in inhibiting KRAS-dependent signaling in vitro and in vivo .

Treatment of Non-Small Cell Lung Cancer (NSCLC)

MRTX849 has shown clinical activity in patients with NSCLC harboring KRAS G12C mutations . It has demonstrated the capability of complete targeted inhibition and stoppage of mitogen-activated protein kinase signaling .

Treatment of Colorectal Cancer

Adagrasib has shown clinical activity in pretreated patients with colorectal cancer . It has been used both as a monotherapy and when combined with the EGFR inhibitor cetuximab .

Combination Therapy

Preclinical studies suggest that combining a KRAS G12C inhibitor with an epidermal growth factor receptor antibody could be an effective clinical strategy . This combination has yielded a disease control rate of 100% in a phase I/II clinical trial .

Safety and Tolerability

MRTX849 has shown safety and tolerability in treating KRAS G12C-mutant tumors . No treatment-related adverse events led to adagrasib discontinuation .

Clinical Trials

MRTX849 is currently under evaluation in several clinical trials, including for first-line combination therapy (KRYSTAL-7), second- or third-line treatment of colorectal cancer (KRYSTAL-10), and second-line monotherapy of NSCLC (KRYSTAL-12) .

Safety And Hazards

Adagrasib can cause a serious heart problem, especially if used with certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV . Common treatment-related adverse events (TRAEs) include gastrointestinal toxicities, hepatic toxicities, and fatigue . These TRAEs are largely mild to moderate in severity and can be managed with appropriate strategies, including dose modification, dietary modifications, concomitant medications, and monitoring .

Zukünftige Richtungen

Adagrasib is being explored as a single agent and in combination with other anticancer drugs . Preclinical studies have shown that combining adagrasib with a broad range of therapies, including PD-1, SHP2, Pan-EGFR, CDK 4/6 and SOS1 inhibitors, resulted in even more robust anti-tumor activity . The goal is to optimize efficacy and prevent treatment resistance, ensuring these potentially promising combination approaches can help patients throughout the course of their treatment journey .

Eigenschaften

IUPAC Name |

2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35ClFN7O2/c1-21(34)31(42)41-17-16-40(18-23(41)11-13-35)30-25-12-15-39(28-10-4-7-22-6-3-9-26(33)29(22)28)19-27(25)36-32(37-30)43-20-24-8-5-14-38(24)2/h3-4,6-7,9-10,23-24H,1,5,8,11-12,14-20H2,2H3/t23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMUGDMSUDYLHU-ZEQRLZLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35ClFN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801336759 | |

| Record name | Adagrasib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

In normal cells, KRAS is activated by binding to guanosine triphosphate (GTP), and this promotes the activation of the MAP kinase pathway and intracellular signal transduction. When GTP is hydrolyzed to guanosine diphosphate (GDP), KRAS is inactivated. This mechanism works as an "on"/"off" system that regulates cell growth. The substitution of Gly12 by cysteine in KRAS (KRASG12C) impairs GTP hydrolysis, and maintains KRAS in its active form. Therefore, the presence of this mutation leads to uncontrolled cellular proliferation and growth, as well as malignant transformation. Adagrasib is a covalent inhibitor of KRASG12C that irreversibly and selectively binds and locks KRASG12C in its inactive, guanosine diphosphate–bound state. Therefore, the use of adagrasib inhibits tumor cell growth and viability in cancers with KRASG12C mutations with minimal off-target activity. | |

| Record name | Adagrasib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Adagrasib | |

CAS RN |

2326521-71-3 | |

| Record name | Adagrasib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2326521713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adagrasib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adagrasib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801336759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((S)-4-(7-(8-chloronaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-1-(2-fluoroacryloyl)piperazin-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADAGRASIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EOO6HQF8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

From > 262 mg/mL to < 0.010 mg/mL | |

| Record name | Adagrasib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15568 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

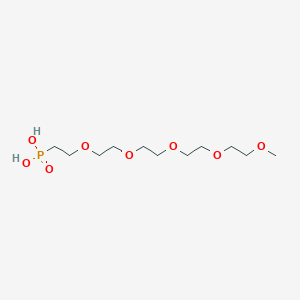

![tert-Butyl 3-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}propionate](/img/structure/B609267.png)